1-tert-butyl 2-methyl (2S,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate 1-tert-butyl 2-methyl (2S,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1194059-42-1
VCID: VC4073292
InChI: InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(7-14)5-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)CO
Molecular Formula: C12H21NO5
Molecular Weight: 259.3 g/mol

1-tert-butyl 2-methyl (2S,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate

CAS No.: 1194059-42-1

Cat. No.: VC4073292

Molecular Formula: C12H21NO5

Molecular Weight: 259.3 g/mol

* For research use only. Not for human or veterinary use.

1-tert-butyl 2-methyl (2S,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate - 1194059-42-1

Specification

CAS No. 1194059-42-1
Molecular Formula C12H21NO5
Molecular Weight 259.3 g/mol
IUPAC Name 1-O-tert-butyl 2-O-methyl (2S,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(7-14)5-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m0/s1
Standard InChI Key CABWKOSZCAHYJE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)CO
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)CO

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound has the molecular formula C₁₂H₂₁NO₅ and a molecular weight of 259.30 g/mol . Its IUPAC name reflects the tert-butyl and methyl ester groups at positions 1 and 2, respectively, and a hydroxymethyl substituent at the 4-position of the pyrrolidine ring. The (2S,4S) configuration is critical for its interaction with biological targets and synthetic applications .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1194059-42-1
Melting PointNot reported (liquid at RT)
Boiling PointNot explicitly reported
Density~1.1 g/cm³ (estimated)
SolubilitySoluble in DMSO, CHCl₃
Optical Rotation ([α]D)Data unavailable

Spectroscopic Characterization

  • NMR: The 1H^1H NMR spectrum (DMSO-d₆) shows signals for the tert-butyl group (δ 1.40 ppm), methyl ester (δ 3.65 ppm), and hydroxymethyl protons (δ 3.30–3.80 ppm) .

  • IR: Peaks at ~1740 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (O-H stretch) confirm functional groups .

Synthesis and Modifications

Synthetic Routes

The compound is typically synthesized via stereoselective ring-opening of protected proline derivatives or asymmetric hydrogenation of pyrroline precursors . For example:

  • Step 1: Boc protection of cis-4-hydroxy-L-proline methyl ester.

  • Step 2: Oxidation of the hydroxyl group to hydroxymethyl using TEMPO/NaClO .
    Yields range from 60–75%, with purity >95% after column chromatography .

Applications in Pharmaceutical Research

Role in PROTACs and ADCs

This compound serves as a non-cleavable linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . Its rigidity and stereochemistry enhance target selectivity and metabolic stability .

Case Study: Kinase Inhibitor Development

In a 2021 study, the (2S,4S)-configured derivative was used to synthesize Bruton’s tyrosine kinase (BTK) inhibitors, achieving IC₅₀ values of <10 nM . The hydroxymethyl group improved solubility without compromising binding affinity .

Table 2: Biological Activity of Derivatives

DerivativeTargetIC₅₀Source
BTK Inhibitor ABTK8.2 nM
PROTAC Linker BCDK915 nM
ParameterValueSource
Storage Temperature0–8°C (protect from moisture)
Stability>2 years under recommended conditions

Future Perspectives

Advances in continuous-flow synthesis could improve the scalability of this compound, reducing costs for industrial applications . Additionally, its utility in mRNA vaccine adjuvants is under exploration, leveraging its ability to stabilize lipid nanoparticles .

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